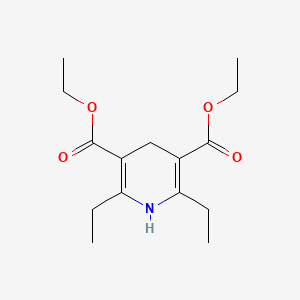

2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

Vue d'ensemble

Description

2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester is a chemical compound often used as a building block in organic synthesis. This compound is known for its role in the preparation of various biologically active molecules and is commonly referred to as a Hantzsch ester .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester is typically synthesized through the Hantzsch dihydropyridine synthesis. This method involves the reaction of formaldehyde, ethyl acetoacetate, and ammonia under reflux conditions. The reaction proceeds through a multi-step process involving the formation of an intermediate dihydropyridine, which is then further reacted to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance production efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: It can act as a hydrogen source in reductive amination and conjugate reduction reactions.

Substitution: The ester groups can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include methanesulfonic acid and sodium nitrite.

Reduction: The compound itself serves as a hydrogen donor in the presence of suitable catalysts.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Amines and reduced carbonyl compounds.

Substitution: Various substituted esters and amides.

Applications De Recherche Scientifique

Catalytic Applications

Hydrogen Source in Reactions

Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate serves as a hydrogen donor in several catalytic processes. It is particularly noted for its utility in:

- Conjugate Reduction : The compound acts as a hydrogen source in conjugate addition reactions. This application is crucial for synthesizing various organic compounds where selective hydrogenation is required .

- Organocatalytic Reductive Amination : It facilitates the reductive amination process by providing hydrogen atoms necessary for the formation of amines from carbonyl compounds and amines .

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .

Cardiovascular Applications

This compound and its derivatives are explored for their effects on cardiovascular health. Dihydropyridine derivatives are known to act as calcium channel blockers, which can help manage conditions like hypertension and angina pectoris by relaxing blood vessels and reducing heart workload .

Material Science

Synthesis of Functional Polymers

Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is utilized in the synthesis of functional polymers. Its ability to participate in polymerization reactions allows it to be incorporated into polymer matrices that exhibit enhanced mechanical and thermal properties. These materials can be applied in coatings, adhesives, and composite materials .

Case Study 1: Antimicrobial Efficacy

A study by Murthy et al. (2012) investigated the antimicrobial properties of various dihydropyridine derivatives. The results indicated that modifications to the diethyl ester significantly enhanced the antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized the structure-activity relationship (SAR) that could guide future drug development .

Case Study 2: Cardiovascular Applications

Research conducted by Vaitkuviene et al. (2006) explored the cardiovascular effects of dihydropyridine derivatives in animal models. The findings suggested that these compounds effectively lowered blood pressure and improved cardiac function without significant side effects. This positions them as promising candidates for further clinical development .

Mécanisme D'action

The mechanism of action of 2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester involves its ability to donate hydrogen atoms in reductive reactions. This property makes it a valuable reagent in organocatalytic reductive amination and conjugate reduction processes. The compound interacts with molecular targets through hydrogen transfer, facilitating the reduction of carbonyl groups to alcohols and amines .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

- Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate

Uniqueness

2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other dihydropyridine derivatives. Its ability to act as a hydrogen donor in various reactions makes it particularly valuable in synthetic organic chemistry .

Activité Biologique

2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, also known as diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19N O4

- Molecular Weight : 253.29 g/mol

- CAS Number : 1149-23-1

- IUPAC Name : Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Biological Activities

The biological activities of this compound are varied and include:

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In vitro studies indicated that it could stabilize hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in cellular responses to low oxygen levels. This stabilization leads to increased expression of genes associated with antioxidant defenses .

Neuroprotective Effects

Studies have suggested that derivatives of dihydropyridine compounds can protect neuronal cells from oxidative stress and apoptosis. The mechanism involves modulation of calcium channels and reduction of reactive oxygen species (ROS) production .

Cardiovascular Benefits

Compounds similar to 2,6-Diethyl-1,4-dihydro-pyridine have been shown to exhibit antihypertensive effects by acting as calcium channel blockers. These effects are attributed to their ability to inhibit calcium influx in vascular smooth muscle cells .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Calcium Channel Modulation : Similar compounds have been documented to block L-type calcium channels, leading to vasodilation and reduced blood pressure.

- Antioxidant Pathways : The stabilization of HIF-1α enhances the expression of various antioxidant genes that mitigate oxidative damage.

- Gene Expression Regulation : The compound influences the expression of genes involved in cellular stress responses and apoptosis.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

Study on Hair Growth

A clinical study assessed the effects of a formulation containing pyridine derivatives on hair density. The combination of pyridine-2,4-dicarboxylic acid diethyl ester with resveratrol showed a significant increase in hair density among participants after 1.5 months of treatment. The mechanism was linked to the activation of HIF-1α pathways and reduction of oxidative stress in hair follicle cells .

Neuroprotective Study

Another study focused on the neuroprotective effects of dihydropyridine derivatives against oxidative stress-induced neuronal cell death. The results indicated that these compounds could significantly reduce cell death rates in cultured neurons exposed to harmful agents .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

diethyl 2,6-diethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-5-12-10(14(17)19-7-3)9-11(13(6-2)16-12)15(18)20-8-4/h16H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRNZZFXDDLZNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CC(=C(N1)CC)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.